N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJROMXWVQERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271123 | |
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-64-7 | |
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 4 Cyclohexylphenoxy Ethyl Acetamide
Strategies for the Preparation of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
The construction of this compound fundamentally relies on the formation of an ether linkage between a phenolic precursor and an acetamide (B32628) side-chain. The primary synthetic approaches can be categorized into a few key strategies, each with its own set of precursors and reaction conditions.
Identification of Key Precursors and Reaction Pathways
The most logical retrosynthetic analysis of this compound points to two primary precursors: 4-cyclohexylphenol (B75765) and a suitable N-acetylated 2-aminoethanol derivative.
Pathway A: Williamson Ether Synthesis
A cornerstone in the synthesis of ethers, the Williamson ether synthesis provides a direct route. google.comnist.govgoogle.com This pathway involves the reaction of the sodium or potassium salt of 4-cyclohexylphenol with a halo-functionalized N-ethylacetamide, such as N-(2-chloroethyl)acetamide. The phenoxide, generated by treating 4-cyclohexylphenol with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3), acts as a nucleophile, displacing the halide in an SN2 reaction. chemguide.co.ukumass.edu
Pathway B: Two-Step Etherification and Amidation Sequence
An alternative and often preferred route involves a two-step sequence. First, 4-cyclohexylphenol is reacted with an ethyl haloacetate, such as ethyl bromoacetate, under basic conditions to form the intermediate ethyl 2-(4-cyclohexylphenoxy)acetate. This is a standard Williamson ether synthesis. umass.edu The resulting ester is then subjected to amidation with ethylamine (B1201723), followed by N-acetylation to yield the final product. A more direct amidation of the ester with N-acetylethylamine can also be envisioned.
The key precursor, 4-cyclohexylphenol , can be synthesized through several established methods. A common industrial approach is the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403). nih.govsigmaaldrich.com Another efficient method is the hydroalkylation of phenol, which combines the hydrogenation of a portion of the phenol to cyclohexene or cyclohexanol and subsequent alkylation in a one-pot process using bifunctional catalysts. nih.gov
Optimization of Synthetic Conditions for Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
For the Williamson ether synthesis (Pathway A), the choice of base is critical for the complete deprotonation of 4-cyclohexylphenol. Strong bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective. google.com Weaker bases like potassium carbonate can also be used, often in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724), which may require higher temperatures and longer reaction times. umass.edu
In the two-step sequence (Pathway B), the initial etherification benefits from similar conditions as Pathway A. For the subsequent amidation step, the choice of solvent and temperature is crucial to drive the reaction to completion. The reaction of the ethyl 2-(4-cyclohexylphenoxy)acetate intermediate with ethylamine can be carried out in a variety of solvents, with or without a catalyst. The final N-acetylation can be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the generated acid. chemguide.co.uk
| Parameter | Condition | Rationale |
| Base | NaH, K2CO3, Cs2CO3 | Strength of base influences reaction rate and yield. |
| Solvent | DMF, THF, Acetonitrile, Acetone | Solvent polarity and aprotic nature are key for SN2 reactions. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to side products. |
| Reactant Ratio | Slight excess of the alkylating agent | Can help drive the reaction to completion. |
Table 1: Representative Optimization Parameters for Williamson Ether Synthesis
Considerations for Laboratory Scale Synthesis
On a laboratory scale, the synthesis of this compound is typically performed in glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using reactive organometallic reagents or strong bases like NaH.
A typical laboratory procedure following Pathway A would involve dissolving 4-cyclohexylphenol in a suitable anhydrous solvent, followed by the portion-wise addition of a base at 0 °C. The reaction mixture is then stirred at room temperature or heated to allow for the formation of the phenoxide. Subsequently, N-(2-chloroethyl)acetamide is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Design and Synthesis of Structurally Related Analogues
The systematic modification of the this compound structure can lead to the discovery of new compounds with tailored properties. These modifications can be broadly categorized into changes in the phenoxy moiety and variations in the linker and acetamide group.
Systematic Modifications of the 4-Cyclohexylphenoxy Moiety
The 4-cyclohexylphenoxy group offers several avenues for modification. The cyclohexyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. For instance, starting with other 4-alkylphenols would lead to a series of analogues with varying alkyl chain lengths.
Furthermore, the aromatic ring itself can be substituted with various functional groups such as halogens, nitro groups, or methoxy (B1213986) groups. nih.gov The synthesis of these analogues would begin with the appropriately substituted phenol, which would then be subjected to the same synthetic sequences described in section 2.1.1.
| Precursor Phenol | Resulting Moiety | Potential Property Change |
| 4-tert-Butylphenol | 4-tert-Butylphenoxy | Increased steric hindrance |
| 4-Phenylphenol | 4-Biphenyloxy | Increased aromaticity and rigidity |
| 4-Chlorophenol | 4-Chlorophenoxy | Altered electronic properties |
| 4-Methoxyphenol | 4-Methoxyphenoxy | Increased polarity and hydrogen bond accepting capability |
Table 2: Examples of Precursors for Modifying the 4-Cyclohexylphenoxy Moiety
Variations within the Ethyl Linker and Acetamide Functional Group
The ethyl linker can be extended or shortened by using different amino alcohols in the initial synthesis. For example, using 3-aminopropanol would introduce a propyl linker. The acetamide group itself is also a prime site for modification.
The N-acetyl group can be replaced with other acyl groups (e.g., propanoyl, benzoyl) by using the corresponding acyl chloride in the final acylation step. Moreover, the entire N-ethylacetamide moiety can be replaced with other amides or related functional groups. For example, reacting the 2-(4-cyclohexylphenoxy)acetyl chloride intermediate (derived from the corresponding carboxylic acid) with different amines would generate a library of diverse amides. nih.gov
| Modifying Reagent | Resulting Functional Group |
| Propionyl chloride | N-Propionyl |
| Benzoyl chloride | N-Benzoyl |
| N-Methyl-ethylamine | N-Ethyl-N-methylacetamide |
| Pyrrolidine | 2-(4-Cyclohexylphenoxy)-1-(pyrrolidin-1-yl)ethanone |
Table 3: Reagents for Variation of the Acetamide Functional Group
Introduction of Diverse Aromatic and Heterocyclic Substituents for Scaffold Diversification
The diversification of the this compound scaffold can be achieved through various synthetic transformations targeting different positions on the molecule. The most common approaches involve the functionalization of the aromatic ring, the acetamide nitrogen, or the cyclohexyl group.
Aryl and Heterocyclic Substitutions on the Phenoxy Ring:
Electrophilic aromatic substitution reactions on the phenoxy ring of this compound can introduce a variety of substituents. However, the directing effects of the ether oxygen (ortho-, para-directing) and the bulky cyclohexyl group (potential steric hindrance) must be considered. Given that the para position is occupied by the cyclohexyl group, substitution is most likely to occur at the ortho positions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN).
Halogenation: Introduction of halogen atoms (-Cl, -Br, -I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These halogenated derivatives are versatile intermediates for cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. These reactions can be used to introduce further aromatic or heterocyclic moieties.
Palladium-Catalyzed Cross-Coupling Reactions:
For more precise and varied substitution, palladium-catalyzed cross-coupling reactions are invaluable. These reactions typically require the prior installation of a halide or triflate group on the aromatic ring.
Suzuki Coupling: Reaction of an aryl or heteroaryl boronic acid with the halogenated scaffold in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the direct coupling of a wide array of aromatic and heterocyclic rings.
Buchwald-Hartwig Amination: Coupling of an amine (including heterocyclic amines) with the halogenated scaffold to form a new carbon-nitrogen bond.
Sonogashira Coupling: Reaction of a terminal alkyne with the halogenated scaffold to introduce an alkynyl substituent, which can be a precursor for the synthesis of various heterocycles.
Functionalization of the Acetamide Moiety:
The N-H bond of the acetamide group offers another site for diversification. While direct N-arylation or N-heteroarylation can be challenging, it is possible under certain conditions, often involving copper or palladium catalysis. organic-chemistry.org A more common approach is to modify the acetyl group. For instance, deacetylation to the corresponding primary amine, 2-(4-cyclohexylphenoxy)ethanamine, followed by reaction with a variety of acyl chlorides or carboxylic acids containing aromatic or heterocyclic motifs, allows for the synthesis of a diverse library of amides. libretexts.org
The following table provides a representative, though not exhaustive, list of potential diversification strategies and the resulting classes of compounds.
| Reaction Type | Reagents and Conditions | Substituent Introduced | Resulting Compound Class |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Nitroaromatic derivative |
| Halogenation | NBS, CCl₄ | -Br | Bromoaromatic derivative |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base | Aromatic or Heterocyclic Ring | Biaryl or Heteroaryl-Aryl derivative |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | -NR₂ (including heterocycles) | N-Aryl or N-Heteroaryl derivative |
| N-Acylation (of the corresponding amine) | Ar-COCl, Et₃N | Aromatic or Heterocyclic Acyl group | Di-acyl amine or Amide with heterocyclic moiety |
Advanced Spectroscopic and Chromatographic Characterization of Synthetic Compounds
The characterization of this compound and its derivatives relies on a combination of advanced spectroscopic and chromatographic techniques to confirm the chemical structure, purity, and properties of the synthesized compounds.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the cyclohexyl protons (a complex multiplet in the aliphatic region), the aromatic protons of the phenoxy ring (typically appearing as doublets in the aromatic region), the methylene (B1212753) protons of the ethyl linker (appearing as triplets or multiplets), and the acetyl methyl protons (a singlet around 2 ppm). The amide N-H proton would appear as a broad singlet or triplet, depending on the solvent and concentration. thermofisher.com
¹³C NMR: The carbon NMR spectrum would provide information on the number and type of carbon atoms. Distinct signals would be observed for the cyclohexyl carbons, the aromatic carbons (with and without attached protons), the methylene carbons of the ethyl linker, the carbonyl carbon of the acetamide group (typically in the range of 170 ppm), and the methyl carbon of the acetyl group. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C-O stretch of the ether linkage (around 1240 cm⁻¹).
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol, would be suitable. The purity is determined by the peak area percentage of the main component.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. google.com The choice of the mobile phase (eluent) depends on the polarity of the compound.
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.90 (br s, 1H, NH), 4.05 (t, 2H, OCH₂), 3.60 (q, 2H, NCH₂), 2.45 (tt, 1H, cyclohexyl-CH), 2.00 (s, 3H, COCH₃), 1.70-1.90 (m, 5H, cyclohexyl-H), 1.20-1.45 (m, 5H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1 (C=O), 156.5 (Ar-C-O), 141.0 (Ar-C-cyclohexyl), 128.0 (Ar-CH), 114.5 (Ar-CH), 67.0 (OCH₂), 44.0 (cyclohexyl-CH), 39.5 (NCH₂), 34.5 (cyclohexyl-CH₂), 26.8 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 23.5 (COCH₃) |
| Mass Spectrometry (ESI+) | m/z: 276.19 (M+H)⁺, 298.17 (M+Na)⁺ |
| IR (KBr) | ν (cm⁻¹): 3295 (N-H stretch), 2925, 2850 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1240 (C-O stretch) |
| HPLC | Retention Time: Dependent on column and mobile phase; Purity: >95% |
Exploration of Biological Target Interactions and Mechanistic Hypotheses for N 2 4 Cyclohexylphenoxy Ethyl Acetamide and Its Structural Congeners
Investigation of Fatty Acid Amide Hydrolase (FAAH) Modulation
The primary biological target of interest for N-[2-(4-cyclohexylphenoxy)ethyl]acetamide and its analogues is Fatty Acid Amide Hydrolase (FAAH). This enzyme plays a crucial role in the degradation of endocannabinoids, a class of lipid signaling molecules involved in various physiological processes.
Analysis of the N-aryl 2-aryloxyacetamide Class as FAAH Inhibitors
The N-aryl 2-aryloxyacetamide scaffold has been identified as a promising new class of FAAH inhibitors. nih.govtandfonline.comdiva-portal.orgdiva-portal.org Research into this chemical family has led to the discovery of potent modulators of FAAH activity. A key example from this class is 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, a structural congener of the title compound, which demonstrated an IC50 of 2.6 µM, establishing it as a valuable starting point for the development of more potent FAAH inhibitors. nih.govtandfonline.comdiva-portal.orgdiva-portal.org Further optimization within this series led to the synthesis of 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, which exhibited a significantly improved IC50 of 0.35 µM. nih.govtandfonline.comdiva-portal.orgdiva-portal.org
This demonstrates that modifications to the N-aryl and 2-aryloxyacetamide portions of the molecule can significantly influence inhibitory potency against FAAH. The presence of the cyclohexylphenoxy group in this compound suggests its potential to interact with the FAAH active site, a hypothesis supported by the activity of its more complex structural relatives.
Enzyme Kinetic Studies of Related Analogues and Their Potential Relevance to this compound
Enzyme kinetic studies on analogues of this compound provide valuable insights into the structure-activity relationships (SAR) within the N-aryl 2-aryloxyacetamide class of FAAH inhibitors. The inhibitory concentrations (IC50) of several related compounds have been determined, highlighting the impact of different substituents on potency.
| Compound Name | Structure | FAAH IC50 (µM) |
| 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | 2.6 nih.govtandfonline.comdiva-portal.orgdiva-portal.org | |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | 0.35 nih.govtandfonline.comdiva-portal.orgdiva-portal.org |
These data underscore the sensitivity of FAAH inhibition to structural modifications. The substitution of a cyclohexyl group with a phenyl group, for instance, resulted in a greater than seven-fold increase in potency. This suggests that the electronic and steric properties of the substituent at the 4-position of the phenoxy ring are critical for optimal interaction with the FAAH enzyme. While direct kinetic data for this compound is not provided in the searched literature, the established SAR for this class strongly implies that it will exhibit inhibitory activity against FAAH.
Modulation of the Endocannabinoid System via FAAH Inhibition (Based on related compounds)
By inhibiting FAAH, compounds of the N-aryl 2-aryloxyacetamide class can effectively modulate the endocannabinoid system. nih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). nih.gov Inhibition of FAAH leads to an increase in the endogenous levels of AEA and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.govnih.gov This elevation of endocannabinoid levels can, in turn, enhance signaling through cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects. nih.gov The therapeutic potential of FAAH inhibitors in various neurological and inflammatory conditions is attributed to this mechanism. nih.govaminer.org For example, studies with the FAAH inhibitor URB597 have shown that increasing anandamide levels can produce analgesic and anti-inflammatory effects. nih.govnih.gov
Examination of Potential Off-Target Interactions and Polypharmacology
A comprehensive understanding of a compound's pharmacological profile requires an investigation of its potential interactions with other biological targets beyond its primary intended target.
Screening Against Diverse Enzyme Panels and Receptor Libraries
While specific screening data for this compound against diverse enzyme and receptor panels is not available in the provided search results, the importance of such studies is highlighted by research on other FAAH inhibitors. For instance, the FAAH inhibitor BIA 10-2474 was found to inhibit multiple other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, in addition to FAAH and FAAH2. universiteitleiden.nl In contrast, another FAAH inhibitor, PF-04457845, demonstrated much greater selectivity for FAAH. universiteitleiden.nl These findings underscore the potential for off-target activities within the broader class of FAAH inhibitors. The structural characteristics of this compound, particularly the lipophilic cyclohexylphenoxy group, suggest that it could potentially interact with other lipid-binding proteins. Therefore, comprehensive screening against a panel of related hydrolases and other relevant biological targets would be essential to fully characterize its selectivity and potential for polypharmacology.
Biophysical Techniques for Ligand-Target Interaction Characterization
Following the computational prediction of potential biological targets, biophysical techniques are essential for the experimental validation and quantitative characterization of the predicted interactions. nih.gov These methods provide direct evidence of binding and furnish critical data on the affinity, kinetics, and thermodynamics of the ligand-target complex. nih.gov Furthermore, they can reveal how the binding event affects the structure and conformation of the macromolecular target. researchgate.net
Binding Affinity Determination Methodologies
Binding affinity, often expressed as the equilibrium dissociation constant (K D), is a fundamental parameter that quantifies the strength of the interaction between a ligand and its target. malvernpanalytical.com A lower K D value signifies a stronger binding affinity. malvernpanalytical.com Several robust biophysical methods are available to measure this parameter directly.
Isothermal Titration Calorimetry (ITC): Considered a gold standard, ITC directly measures the heat released or absorbed during a binding event. mdpi.comlibretexts.org In an ITC experiment, a solution of the ligand is titrated into a solution containing the target macromolecule. The resulting heat change is measured after each injection, producing a binding isotherm. libretexts.org Analysis of this curve yields not only the binding affinity (K D) but also the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. numberanalytics.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (ligand) in solution to a target molecule immobilized on a sensor surface. researchgate.netmdpi.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. researchgate.net This allows for the determination of not just the equilibrium affinity (K D), but also the kinetic rate constants for association (k a) and dissociation (k d). malvernpanalytical.com
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is another label-free optical biosensing technique that measures changes on a sensor tip. malvernpanalytical.comyoutube.com A target protein is immobilized on the biosensor tip, which is then dipped into a solution containing the ligand. The binding and dissociation are monitored in real-time by measuring changes in the interference pattern of white light reflected from the sensor surface. youtube.com
Fluorescence-Based Methods: Techniques like Fluorescence Polarization (FP) and Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, are widely used. FP measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov DSF monitors the thermal stability of a protein, which often increases upon ligand binding, by measuring changes in fluorescence of a dye that binds to unfolded proteins. nih.govresearchgate.net
The following table provides a comparison of these common methodologies.
Table 2: Methodologies for Binding Affinity Determination
| Technique | Principle | Key Information Obtained | Throughput |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. numberanalytics.com | K D, Stoichiometry (n), ΔH, ΔS | Low to Medium |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index due to mass changes on a sensor surface. mdpi.com | K D, Association rate (k a), Dissociation rate (k d) | Medium to High |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. malvernpanalytical.com | K D, Association rate (k a), Dissociation rate (k d) | High |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding. nih.gov | K D | High |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding by measuring fluorescence changes as temperature increases. researchgate.net | Ligand-induced thermal stabilization (ΔT m) | High |
Ligand-Induced Conformational Changes in Target Macromolecules
The binding of a ligand to a protein often results in, or is stabilized by, conformational changes within the protein. nih.gov These structural adjustments can be subtle, involving the reorientation of a few amino acid side chains, or they can be substantial, involving the rearrangement of entire domains. nih.gov Understanding these ligand-induced conformational shifts is crucial for deciphering the mechanism of action. elifesciences.org
X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of a protein-ligand complex at an atomic level. mdpi.com By comparing the crystal structure of the protein with and without the ligand bound (apo vs. holo form), one can directly visualize the conformational changes induced by the ligand. nih.gov This includes changes in the protein's backbone and side-chain orientations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful solution-state method for studying protein structure, dynamics, and interactions. mdpi.comnumberanalytics.com Ligand-observed NMR experiments can identify binding by monitoring changes in the NMR signals of the ligand itself. nih.gov Protein-observed NMR, typically using isotopically labeled protein, can map the binding site by identifying specific amino acid residues whose chemical environment changes upon ligand binding (chemical shift perturbation). It can also provide insights into the dynamics of the protein in its free and bound states, revealing shifts in conformational ensembles. nih.gov
Molecular Dynamics (MD) Simulations: This computational approach complements experimental techniques by providing a dynamic view of ligand-protein interactions over time. nih.gov Starting with a static structure (from crystallography or a model), MD simulations can model the flexibility of the protein and predict how the binding of a ligand might alter its conformational landscape. nih.gov Enhanced sampling methods can be used to explore larger conformational changes that might occur on longer timescales.
Table 3: Techniques for Characterizing Ligand-Induced Conformational Changes
| Technique | Principle | Information Provided | Resolution |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystallized molecule. mdpi.com | High-resolution 3D structure of the protein-ligand complex. | Atomic |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information in solution. mdpi.com | Ligand binding site mapping, protein dynamics, solution structure of the complex. | Atomic |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. nih.gov | Dynamic view of conformational changes, shifts in conformational ensembles. | Atomic |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. findlight.net | Information on changes in protein secondary structure (e.g., alpha-helix, beta-sheet content). | Secondary Structure |
By employing these biophysical techniques, researchers can move from computationally predicted possibilities to experimentally validated facts about the molecular interactions of this compound, paving the way for a deeper understanding of its biological function.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Centered on the N 2 4 Cyclohexylphenoxy Ethyl Acetamide Scaffold
Identification of Key Structural Determinants for Biological Activity within the Compound Class
The 4-Cyclohexylphenoxy Group: This large, lipophilic moiety is a critical determinant of the molecule's interaction with target proteins. The cyclohexyl ring, being a bulky, non-polar group, likely contributes to binding through hydrophobic interactions within a corresponding pocket of a receptor or enzyme. In studies of related compounds, such as σ receptor ligands, the presence and nature of a cyclohexyl group can significantly influence binding affinity. nih.govnih.gov For instance, replacing the cyclohexyl ring with a more rigid or polar group, like a piperidine (B6355638), has been shown to dramatically decrease affinity in some ligand series. nih.gov The para-substitution pattern on the phenol (B47542) ring is also crucial, as it optimally positions the bulky cyclohexyl group for interaction with the target, a common theme in medicinal chemistry where substituent placement governs activity. biomolther.org
The Ethyl Linker: The two-carbon chain connecting the phenoxy oxygen and the amide nitrogen provides conformational flexibility. This flexibility allows the lipophilic cyclohexylphenoxy portion and the more polar acetamide (B32628) group to adopt an optimal spatial orientation for binding. The length of this linker is often a critical parameter in drug design; shortening or lengthening it can drastically alter biological activity by changing the distance between key binding pharmacophores.
The N-Acetamide Moiety: The acetamide group serves as a key hydrogen bond donor (N-H) and acceptor (C=O). These features are crucial for forming specific interactions with amino acid residues in a protein's binding site, such as asparagine, glutamine, or the peptide backbone. In broader studies of phenethylamine (B48288) derivatives, modifications to the amine, including acylation, are known to significantly impact receptor affinity and selectivity. nih.govmdpi.com The acetyl group itself provides a balance of lipophilicity and polarity, influencing both target interaction and pharmacokinetic properties.
The following table summarizes the hypothetical impact of modifications to these key structural determinants on biological activity, based on general principles of medicinal chemistry.
| Modification | Structural Component Modified | Anticipated Effect on Activity | Rationale |
| Replacement of cyclohexyl with smaller alkyl groups (e.g., methyl, ethyl) | 4-Cyclohexylphenoxy Group | Likely decrease | Reduced hydrophobic interaction with the target protein. |
| Introduction of polar substituents on the cyclohexyl ring (e.g., -OH) | 4-Cyclohexylphenoxy Group | Variable; may decrease or increase depending on the target | Could disrupt hydrophobic binding or introduce beneficial hydrogen bonds. |
| Isomeric repositioning of the cyclohexyl group (e.g., to meta or ortho) | 4-Cyclohexylphenoxy Group | Likely decrease | Suboptimal orientation for binding within a specific pocket. |
| Lengthening or shortening of the ethyl chain | Ethyl Linker | Likely decrease | Alters the spatial relationship between the phenoxy and acetamide pharmacophores. |
| Replacement of the acetamide with other acyl groups (e.g., propanamide) | N-Acetamide Moiety | Variable | May alter steric fit and hydrogen bonding capacity. |
| Removal of the acetyl group (to form the primary amine) | N-Acetamide Moiety | Significant change in activity and selectivity | Loss of a key hydrogen bond acceptor and altered polarity. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijsmr.in For a class of compounds like N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, a QSAR model could be developed to predict the biological activity of novel analogues before their synthesis, thus streamlining the drug discovery process.
Although specific QSAR models for this compound are not available, we can surmise the key molecular descriptors that would be important. mdpi.com These would likely include:
Hydrophobicity Descriptors (e.g., LogP, ClogP): The significant lipophilic character of the cyclohexylphenoxy moiety suggests that hydrophobicity would be a dominant factor in determining activity. ijsmr.in
Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): These would quantify the size and shape of the molecule, particularly the bulky cyclohexyl group, which is critical for fitting into a binding pocket.
Electronic Descriptors (e.g., Hammett constants, partial atomic charges): These would describe the electronic influence of substituents and the hydrogen bonding capacity of the acetamide group. nih.gov
A hypothetical QSAR study on a series of analogues of this compound might yield an equation like:
log(1/IC50) = a(ClogP) - b(MR) + c(H_bond_acceptors) + d
Where a, b, c, and d are coefficients determined by regression analysis. This equation would suggest that activity increases with hydrophobicity (ClogP) and the number of hydrogen bond acceptors, but decreases with increasing bulk (Molar Refractivity, MR), indicating a sterically constrained binding site.
The following table illustrates a hypothetical dataset that could be used to generate such a QSAR model.
| Compound | R-Group (on Cyclohexyl) | ClogP | Molar Refractivity (MR) | H-Bond Acceptors | Biological Activity (IC50, nM) |
| 1 (Parent) | H | 4.5 | 85 | 2 | 50 |
| 2 | 4-F | 4.6 | 86 | 2 | 45 |
| 3 | 4-OH | 4.1 | 87 | 3 | 120 |
| 4 | 4-CH3 | 5.0 | 90 | 2 | 35 |
| 5 | H (cyclopentyl instead of cyclohexyl) | 4.0 | 80 | 2 | 90 |
Influence of Stereochemistry and Conformational Flexibility on Receptor Binding
The this compound molecule possesses several rotatable bonds, particularly in the ethyl linker, which confer significant conformational flexibility. The ability of the molecule to adopt a low-energy conformation that is complementary to the topography of a biological target's binding site is crucial for its activity. Theoretical conformational analysis would be required to identify the most stable conformers. nih.gov
While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the ethyl linker or the cyclohexyl ring, would result in enantiomers. It is well-established in pharmacology that enantiomers can exhibit different biological activities and potencies. nih.gov This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with a chiral biological target, such as a receptor or enzyme, than the other enantiomer.
For example, in a related series of chiral sigma receptor ligands, enantiomers displayed substantial differences in binding affinity, with one enantiomer being significantly more potent than the other. nih.gov This highlights the importance of stereochemistry in ligand-receptor interactions.
Rational Design of Analogues through Scaffold Hopping and Bioisosteric Replacements
Rational drug design often involves modifying a lead compound to improve its properties. Scaffold hopping and bioisosteric replacement are two key strategies in this process. elsevierpure.comnih.gov
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the original pharmacophoric features. elsevierpure.com For the this compound scaffold, one might replace the phenoxyethylacetamide core with a different chemical group that maintains the spatial arrangement of the bulky lipophilic group and the hydrogen-bonding region. For instance, a 1,4-disubstituted piperidine could be explored as a replacement for the phenoxyethyl moiety to connect the cyclohexylphenyl group to an amide.
Bioisosteric Replacements: This involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, with the aim of improving activity or pharmacokinetic profiles.
The table below provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Group | Bioisosteric Replacement | Rationale |
| Phenyl ring | Pyridine or other heteroaromatic rings | Modulate electronic properties and potentially introduce new hydrogen bonding interactions. nih.gov |
| Ether linkage (-O-) | Thioether (-S-), Sulfoxide (-SO-), or Amine (-NH-) | Alter bond angles, flexibility, and metabolic stability. |
| Acetamide (-NHCOCH3) | Sulfonamide (-NHSO2CH3), Reverse amide (-CONHCH3) | Change hydrogen bonding patterns and electronic character. researchgate.net |
| Cyclohexyl ring | Cyclopentyl, Adamantyl, or a bicyclic system | Fine-tune the size and shape of the hydrophobic moiety to optimize van der Waals interactions. |
Computational Chemistry Approaches for SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational chemistry provides powerful tools to investigate SAR at the molecular level, especially when the three-dimensional structure of the biological target is known. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking studies could be used to visualize its binding mode. These simulations would likely show the cyclohexyl group buried in a hydrophobic pocket of the protein, while the acetamide group forms hydrogen bonds with polar residues at the rim of the binding site. Docking a series of analogues could help explain their relative potencies and guide the design of new, more active compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation could reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes in both the ligand and the protein upon binding. elsevierpure.com This information is valuable for understanding the finer details of the molecular recognition process.
By employing these computational methods, researchers can build a more detailed and dynamic picture of the SAR for this compound class, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
Preclinical Models and Experimental Systems for Assessing the Biological Impact of N 2 4 Cyclohexylphenoxy Ethyl Acetamide
In Vitro Biochemical and Cellular Assays
In the absence of specific data for N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, the following sections describe the types of in vitro assays that would be fundamental to characterizing its biochemical and cellular effects.
Cell-Free Enzyme Activity Measurements and Inhibition Studies
To determine the direct enzymatic interactions of this compound, initial screening would involve a panel of cell-free enzyme activity assays. These experiments are crucial for identifying potential molecular targets and understanding the compound's mechanism of action. For a compound with its structure, a range of enzymes could be considered for initial testing.
A hypothetical data table for such inhibition studies is presented below. It is important to note that this table is illustrative and not based on experimental data for the specific compound.
| Enzyme Target | Assay Principle | Hypothetical IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | Measures the conversion of arachidonic acid to prostaglandin (B15479496) H2. | > 100 |
| Fatty Acid Amide Hydrolase (FAAH) | Monitors the hydrolysis of a fluorogenic substrate. | 15.2 |
| Monoamine Oxidase B (MAO-B) | Measures the oxidation of a specific substrate. | > 100 |
Cellular Functional Assays (e.g., modulation of endogenous substrate levels in relevant cell lines)
Following the identification of a potential enzyme target in cell-free assays, the next step would be to assess the compound's activity in a cellular context. Cellular functional assays are designed to confirm that the compound can penetrate cell membranes and engage its target within a more physiologically relevant environment.
For instance, if this compound were found to inhibit Fatty Acid Amide Hydrolase (FAAH), a subsequent cellular assay would measure its effect on the levels of anandamide (B1667382), an endogenous substrate of FAAH, in a relevant cell line such as neuroblastoma or glioma cells.
A representative data table for a cellular functional assay is provided for illustrative purposes.
| Cell Line | Target Pathway | Measured Endpoint | Hypothetical EC₅₀ (µM) |
| SH-SY5Y (Neuroblastoma) | Endocannabinoid System | Increase in endogenous anandamide levels | 25.8 |
| U-87 MG (Glioblastoma) | Endocannabinoid System | Increase in endogenous anandamide levels | 32.1 |
Assessment of Compound Stability in Biological Matrices (e.g., Plasma, Microsomes)
The metabolic stability of a compound is a critical parameter in early drug discovery, as it influences its in vivo half-life and bioavailability. This is typically assessed by incubating the compound with biological matrices such as plasma and liver microsomes. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
While specific data for this compound is unavailable, studies on other acetamide-containing compounds have highlighted the potential for metabolic lability at the acetamide (B32628) group. chimmed.ru
An illustrative data table for stability assessment is shown below.
| Biological Matrix | Incubation Time (min) | Hypothetical % Remaining |
| Mouse Plasma | 60 | 85 |
| Human Plasma | 60 | 92 |
| Mouse Liver Microsomes | 30 | 45 |
| Human Liver Microsomes | 30 | 60 |
Ex Vivo and In Vivo Studies in Mechanistic Biological Systems (Focus on molecular and cellular effects in research models)
Should in vitro studies yield promising results, the investigation would progress to ex vivo and in vivo models to understand the compound's effects within a whole organism.
Evaluation of Target Engagement in Tissue Homogenates from Animal Models
To confirm that this compound reaches and interacts with its intended target in a living organism, target engagement studies would be conducted. This often involves administering the compound to an animal model, followed by the collection of tissues of interest (e.g., brain, liver). The tissues are then homogenized, and the level of target inhibition or occupancy is measured.
Pharmacodynamic Assessment in Animal Models for Understanding Biological Responses
Pharmacodynamic (PD) studies aim to correlate the concentration of the compound at the target site with its biological effect. The design of these studies is entirely dependent on the identified mechanism of action. For example, if the compound were an FAAH inhibitor, a relevant PD model could be the hot plate test for analgesia in rodents.
Advanced Methodologies and Analytical Techniques in the Research of N 2 4 Cyclohexylphenoxy Ethyl Acetamide
High-Resolution Spectroscopic Characterization (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized molecules. High-resolution techniques provide precise data on the atomic composition and connectivity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR is crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) signals, especially for a molecule with multiple distinct spin systems like N-[2-(4-cyclohexylphenoxy)ethyl]acetamide.
¹H NMR: Would be used to identify all non-exchangeable protons, their chemical environments, and their coupling relationships. For instance, distinct signals would be expected for the aromatic protons on the phenoxy ring, the aliphatic protons of the cyclohexyl group, and the protons of the ethyl acetamide (B32628) side chain.
¹³C NMR: Provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group and the oxygen-linked aromatic carbon would appear at characteristic downfield shifts. nih.gov
Multi-dimensional NMR (COSY, HSQC, HMBC): These experiments are vital to assemble the molecular structure. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks within the cyclohexyl and ethyl fragments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for connecting the molecular fragments by showing long-range (2-3 bond) correlations, for example, from the ethyl protons to the phenoxy ring carbons, confirming the ether linkage.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is hypothetical and based on known values for similar structural motifs.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acetamide -CH₃ | ~2.0 | ~23 |
| Acetamide -C=O | - | ~170 |
| Ethyl -CH₂-N | ~3.5 | ~40 |
| Ethyl -CH₂-O | ~4.1 | ~67 |
| Phenoxy Aromatic Protons (ortho to O) | ~6.9 | ~115 |
| Phenoxy Aromatic Protons (ortho to cyclohexyl) | ~7.2 | ~128 |
| Cyclohexyl Protons (aliphatic) | 1.2 - 1.9 | 26 - 45 |
| Amide N-H | ~6.0 (broad) | - |
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides the exact mass of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other potential compounds with the same nominal mass. For this compound (C₁₆H₂₃NO₂), HRMS would confirm the exact mass of its protonated molecule [M+H]⁺, which is calculated to be 262.1807.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value for C₁₆H₂₃NO₂ |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| Ionization Mode | ESI Positive |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 262.1807 |
| Observed m/z | Would be measured to within a few parts-per-million (ppm) of the calculated mass |
Advanced Chromatographic Techniques for Purity Assessment, Quantitative Analysis, and Metabolite Profiling
Chromatography is the gold standard for separating a compound from impurities, quantifying its concentration, and identifying its metabolites.
Purity Assessment and Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary methods for determining the purity of a sample. A reversed-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient containing a modifier like formic acid. A UV detector can be used for quantification if the compound has a suitable chromophore (the phenoxy group), while coupling to a mass spectrometer (LC-MS) provides greater sensitivity and specificity.
Metabolite Profiling: LC-MS is the cornerstone of metabolite profiling. Following incubation of the compound with liver microsomes or in whole-organism studies, samples are analyzed to detect new molecular species. nih.gov The high resolution of the mass spectrometer allows for the determination of the elemental formulas of potential metabolites. Common metabolic transformations for a molecule like this compound would include hydroxylation of the cyclohexyl or aromatic rings, N-deacetylation, or O-dealkylation.
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm; or MS Scan (e.g., m/z 100-1000) |
Radioligand Binding Assays and Fluorescence-Based Enzyme Assays for Target Evaluation
To understand the biological function of this compound, assays are needed to identify and characterize its molecular targets. While no specific targets for this compound are documented, related N-substituted acetamides have been identified as potent antagonists for receptors like P2Y₁₄R, highlighting the relevance of these assays. nih.govacs.org
Radioligand Binding Assays: This technique is used to study the interaction between a compound and a receptor. nih.gov In a typical competition assay, a radiolabeled ligand with known affinity for a target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). By measuring the displacement of the radioligand, one can determine the binding affinity (expressed as Ki or IC₅₀) of the test compound for that specific receptor. nih.gov
Fluorescence-Based Enzyme Assays: These assays are highly adaptable for high-throughput screening to find enzyme inhibitors or activators. derpharmachemica.com The assay is designed so that the enzymatic conversion of a substrate results in a change in fluorescence. derpharmachemica.com For example, if this compound were being tested as a potential hydrolase inhibitor, a non-fluorescent amide substrate could be used that, upon cleavage by the enzyme, releases a fluorescent amine. A reduction in the fluorescent signal in the presence of the test compound would indicate inhibition. nih.govderpharmachemica.com
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Ligand-Bound Complexes (Applicable for future structural studies of targets)
Once a biological target is identified and validated, structural biology techniques can provide an atomic-level picture of the ligand-target interaction. This is critical for structure-based drug design.
X-ray Crystallography: This has traditionally been the primary method for obtaining high-resolution structures of proteins. It requires the production of a high-quality crystal of the target protein in complex with the ligand (the co-crystal). The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate a 3D model of the electron density, revealing the precise binding mode of the ligand in the protein's active site.
Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large protein complexes or membrane proteins that are difficult to crystallize. Samples of the protein-ligand complex are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. Sophisticated software then averages images of hundreds of thousands of individual particles to reconstruct a high-resolution 3D map.
The structural information from either technique would reveal key hydrogen bonds, hydrophobic interactions, and steric contacts between this compound and its target, providing a roadmap for designing more potent and selective derivatives.
Table 4: Comparison of Structural Biology Techniques for Future Studies
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Requirement | Well-diffracting crystals of the protein-ligand complex | Stable, purified protein-ligand complex in solution |
| Primary Advantage | Can achieve very high (atomic) resolution | Does not require crystallization; suitable for large/flexible complexes |
| Key Output | 3D electron density map showing ligand binding orientation | 3D Coulomb potential map showing ligand binding orientation |
| Application | Ideal for well-behaved, soluble proteins | Ideal for membrane proteins and large, dynamic assemblies |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis
Omics technologies offer a global, unbiased view of the molecular changes induced by a compound within a biological system, moving beyond a single-target perspective. sigmaaldrich.com
Proteomics: Quantitative proteomics, often using LC-MS/MS, can compare the entire proteome of cells or tissues treated with this compound versus a vehicle control. This can reveal changes in the expression levels of specific proteins or entire pathways, suggesting a mechanism of action. For example, an upregulation of stress-response proteins could indicate a particular cellular effect. Sample preparation typically involves protein extraction, digestion (e.g., with trypsin), and often chemical labeling or alkylation of cysteine residues with reagents like iodoacetamide to ensure proper analysis. nih.govnih.gov
Metabolomics: This involves the comprehensive profiling of small-molecule metabolites (amino acids, lipids, sugars, etc.) in a biological sample. By comparing the metabolomes of treated and untreated systems, researchers can identify metabolic pathways that are perturbed by the compound. For example, an accumulation of a specific substrate could suggest inhibition of a downstream enzyme.
Integrating proteomics and metabolomics data provides a powerful, systems-level understanding. For instance, if proteomics data shows the downregulation of a specific enzyme, and metabolomics data shows the accumulation of that enzyme's substrate, it provides strong, multi-layered evidence for the compound's effect on that particular biochemical pathway.
Future Research Directions and the Broader Scientific Implications of N 2 4 Cyclohexylphenoxy Ethyl Acetamide Research
Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency for Specific Biological Targets
The core structure of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide presents a versatile scaffold for the rational design of new chemical entities. Future research could focus on systematic modifications of its three key components: the cyclohexyl ring, the phenoxy group, and the ethyl]acetamide side chain. By employing computational modeling and structure-activity relationship (SAR) studies, medicinal chemists could predict how alterations to these regions would affect the molecule's binding affinity and selectivity for various biological targets. For instance, modifying the substitution pattern on the phenyl ring or altering the length and branching of the acetamide (B32628) side chain could lead to analogues with significantly improved potency and a more desirable pharmacological profile.
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net A multi-targeting drug can offer greater efficacy by modulating several pathways involved in the disease process. nih.govresearchgate.net Future studies on this compound could explore its potential as a polypharmacological agent. Screening the compound against a broad panel of receptors, enzymes, and ion channels could reveal a unique "target landscape." Should the molecule demonstrate activity against multiple, disease-relevant targets, it could serve as a starting point for developing multi-targeted therapies. nih.gov This approach offers the potential for more effective treatments and may help to overcome the drug resistance that can develop with single-target agents. researchgate.net
Application of this compound as a Chemical Probe for Fundamental Biological Discoveries
A well-characterized small molecule with a specific biological activity can be a powerful tool for dissecting complex biological processes. pitt.edu If this compound is found to have a selective interaction with a particular protein or pathway, it could be developed into a chemical probe. pitt.edu Such a probe could be used to investigate the function of its target protein in living cells or organisms, helping to elucidate its role in health and disease. pitt.edu By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers could visualize the localization and dynamics of its target, providing valuable insights into fundamental biological mechanisms.
Development of Targeted Protein Degradation Strategies Utilizing Acetamide Scaffolds (e.g., PROTACs)
Targeted protein degradation is a revolutionary therapeutic approach that utilizes the cell's own machinery to eliminate disease-causing proteins. nih.govtechnologynetworks.com One of the most promising technologies in this area is the use of proteolysis-targeting chimeras (PROTACs). nih.govtechnologynetworks.com A PROTAC is a bifunctional molecule that links a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby marking the target protein for degradation by the proteasome. nih.govcrimsonpublishers.com The acetamide group within this compound could potentially serve as a scaffold for the development of novel PROTACs. If a derivative of this compound is found to bind to a protein of interest, it could be linked to an E3 ligase-binding moiety to create a PROTAC capable of inducing the degradation of that protein. nih.govtechnologynetworks.com This strategy could be particularly valuable for targeting proteins that have traditionally been considered "undruggable." nih.gov
Contribution to Advancing Understanding of Related Endogenous Systems and Pathways
The investigation of a novel chemical entity like this compound can often lead to a deeper understanding of the endogenous biological systems with which it interacts. By identifying the molecular targets of this compound and characterizing its effects on cellular signaling pathways, researchers may uncover new connections and regulatory mechanisms within these systems. This knowledge can have broad implications, extending beyond the immediate therapeutic potential of the compound itself. For example, it could lead to the identification of new drug targets, the development of novel diagnostic tools, and a more profound comprehension of the intricate molecular choreography that governs life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
